molecular formula C11H23N5O3S B1344372 Methionyl-Arginine CAS No. 60461-10-1

Methionyl-Arginine

Cat. No. B1344372
CAS RN: 60461-10-1
M. Wt: 305.4 g/mol
InChI Key: UASDAHIAHBRZQV-YUMQZZPRSA-N
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Description

Methionyl-Arginine is a dipeptide composed of methionine and arginine. It is an incomplete breakdown product of protein digestion or protein catabolism .


Synthesis Analysis

Methionine and arginine are involved in the synthesis of certain amino acids such as arginine and leucine .


Molecular Structure Analysis

Methionyl-tRNA synthetase, a key enzyme in the synthesis of Methionyl-Arginine, has been studied using molecular dynamics simulations and structure network analysis .


Chemical Reactions Analysis

Methionine plays a critical role in the metabolism and health of many species, including humans. It is involved in various processes related to DNA transcription, epigenetic expression, and gene regulation . Arginine also plays a significant role in the cell cycle and consequently a target for cancer regulation .


Physical And Chemical Properties Analysis

Methionine is an α-amino acid that is used in the biosynthesis of proteins. It contains a carboxyl group and an amino group located in α-position with respect to the carboxyl group, and an S-methyl thioether side chain .

Scientific Research Applications

Arginine and Methionine in Animal Health and Nutrition

  • Poultry Health: Arginine, along with methionine, plays a significant role in poultry health. These amino acids are precursors for molecules essential in immune defense, antioxidant systems, cell signaling, and gene expression. They regulate growth and development under stressful conditions, like heat stress and infections in poultry (Castro & Kim, 2020).
  • Growth Performance in Pigs: Studies have shown that arginine supplementation in the diet of weaning pigs can improve their growth performance, particularly under heat stress conditions. However, methionine supplementation did not demonstrate a significant difference in this regard (Yun et al., 2020).

Arginine and Methionine in Human Health and Disease

  • Neutrophil Function: Methionyl-Arginine peptides have been found to simulate C5a-related biological activities, impacting neutrophil functions such as chemotaxis and lysosomal enzyme release (Chenoweth et al., 1979).
  • Cancer Therapy: The deprivation of certain amino acids, including arginine and methionine, is being explored as a strategy for treating amino acid-dependent cancers. This approach exploits the altered metabolism of malignant cells (Pokrovsky et al., 2019).

Arginine and Methionine in Biochemical Research and Applications

  • Biological Peptide Research: Arginine-containing peptides, such as methionyl-lysyl-bradykinin, are utilized in biochemical research for exploring biological activities and interactions (Yokosawa & Ishii, 1976).
  • Insulin Signaling in Dairy Cows: Arginine and methionine supplementation can influence insulin signaling and antioxidant protein expression in dairy cows, suggesting potential applications in animal health and productivity (Ma et al., 2022).

Methionine Auxotrophy in Cancer

  • Targeting Cancer Cells: Methionine auxotrophy, where cancer cells cannot survive in methionine-depleted conditions, is an emerging area of research. It holds potential for developing new cancer therapies (Agrawal et al., 2012).

Amino Acid Analytics in Cancer Diagnostics andTherapy

  • Cancer Diagnostics and Therapy: The dysregulation of amino acid metabolism, including that of arginine and methionine, is integral to cancer diagnostics and therapy. Techniques like liquid chromatography and mass spectrometry are used to detect these amino acids in cancer research, highlighting their potential as targets for novel treatment strategies (Manig et al., 2017).

Arginine and Methionine in Genetic and Molecular Biology

  • Genetic Studies: Research involving methionyl codons, including studies on yeast cytochrome c, helps in understanding the molecular mechanisms of genetic translation and expression. This has implications in various fields including genetics and molecular biology (Stewart et al., 1971).

Immune Response and Tissue Regeneration

  • Modulating Immune Responses: ARG1, which metabolizes arginine, plays a role in immune responses and tissue regeneration. Its expression in neutrophils can affect the availability of arginine, impacting both immune responses and tissue healing processes (Jacobsen et al., 2007).

Methionyl-tRNA Formyltransferase in Protein Synthesis

  • Protein Synthesis in Bacteria: Methionyl-tRNA formyltransferase, which formylates the initiator methionyl-tRNA, is crucial in bacterial protein synthesis. Mutations within this enzyme and its interaction with arginine residues provide insights into bacterial protein synthesis and potential antibiotic targets (Ramesh et al., 1998).

Impact on Body Composition and Endocrine Responses

  • Growth Hormone Secretion: Methionyl-human growth hormone (met-hGH) has been shown to alter body composition and endocrine responses in adults, suggesting potential applications in medical and sports sciences (Crist et al., 1988).

Safety And Hazards

According to the safety data sheet provided by Merck & Co., Inc, Methionyl-Arginine is not classified as a hazardous substance or mixture .

Future Directions

Methionine restriction (MetR) extends the lifespan of many species. The list of genes identified in a study can be good candidates for studying the mechanisms of lifespan extension . Further studies are required to determine the exact role that protein arginine methylation plays within the cell cycle, and how this may be used to develop future cancer treatments to target aberrant protein arginine methylation .

properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N5O3S/c1-20-6-4-7(12)9(17)16-8(10(18)19)3-2-5-15-11(13)14/h7-8H,2-6,12H2,1H3,(H,16,17)(H,18,19)(H4,13,14,15)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASDAHIAHBRZQV-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649143
Record name L-Methionyl-N~5~-(diaminomethylidene)-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methionyl-Arginine

CAS RN

60461-10-1
Record name L-Methionyl-N~5~-(diaminomethylidene)-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
SY Zhang, JZ Li, YS Hao, YF Dai, N Zhang… - Int J Clin Exp …, 2019 - researchgate.net
… In the present study, certain metabolite levels, including phenylalanyl-alanine, tyrosyl-phenylalanine, methionyl-arginine, acetyl-L-tyrosine and N-a-acetylcitrulline, were higher in the …
Number of citations: 1 www.researchgate.net
SY Wang, D Han, YL Pan, CP Yu, XR Zhou… - Archives of biochemistry …, 2020 - Elsevier
… Compared with the non-exposed group, levels of three metabolites, anthranilic acid (AA), 4-phenylbutanic acid-O-sulphate and methionyl-arginine, were increased in the exposed group…
Number of citations: 17 www.sciencedirect.com
DM Watterson, F Sharief, TC Vanaman - Journal of Biological Chemistry, 1980 - Elsevier
… arginine must have been produced by CNBr cleavage of the only methionyl-arginine bond in modulator protein, that present at the COOH terminus of T-4. The remaining 4-residue …
Number of citations: 713 www.sciencedirect.com
G Sarwar, A Paquet, RW Peace - Nutrition research, 1985 - Elsevier
… HCl; threonyl-methionyl-arginine dihydrochloride, Thr-Met-Arg.2HCl; threonyl-Dmethionyl-arginine dihydrochloride, Thr-D-Met-Arg.2HC1; and threonyl-methionyl-]ysine dihydrochloride, …
Number of citations: 13 www.sciencedirect.com
CW Anderson, RC Schmitt, JE Smart… - Journal of virology, 1984 - Am Soc Microbiol
Partial sequence analysis of tryptic peptides has identified the E1B-495R (E1b-57K) (early transcription region 1B of 495 amino acid residues, with an approximate molecular weight of …
Number of citations: 79 journals.asm.org
S ISONO, K ISONO - European Journal of Biochemistry, 1975 - Wiley Online Library
Products of the f2 phage RNA‐directed protein synthesizing systems in vitro, derived from Escherichia coli and Bacillus stearothermophilus, were analyzed. In contrast to other reports, it …
Number of citations: 56 febs.onlinelibrary.wiley.com
KG Linden, WF Benisek - Journal of Biological Chemistry, 1986 - Elsevier
… Since peptide T8 has a methionylarginine C-terminal sequence, the two peptides are placed in sequence properly. Also, because the peptides are placed unambiguously with respect …
Number of citations: 23 www.sciencedirect.com
JB Milliere, L Veillet‐Poncet - Journal of Applied Microbiology, 1985 - academic.oup.com
… mobility, although the breakdown of the dipeptides methionyl-methionine and phenylalanyl-phenylalanine was performed by both DP, and DP, bands and that of …
Number of citations: 11 academic.oup.com
HF Lodish - Biochemical and Biophysical Research …, 1969 - Elsevier
We describe an E. coli ribosome system which forms only the first peptide bond of f2 proteins. Intact f2 RNA directs formation of the amino-terminal dipeptides of both the coat and …
Number of citations: 44 www.sciencedirect.com
HF Lodish - Nature, 1968 - nature.com
… The ionophoretic mobility of E, the deformylated derivative of E, indicated that peptide E is probably the dipeptide N-formyl methionyl lysine (FMet Lys) or N-formyl methionyl arginine (…
Number of citations: 190 www.nature.com

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